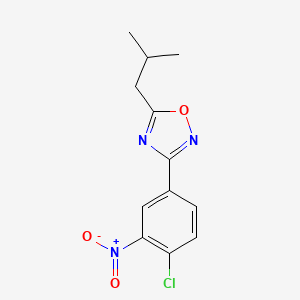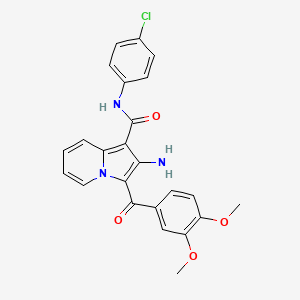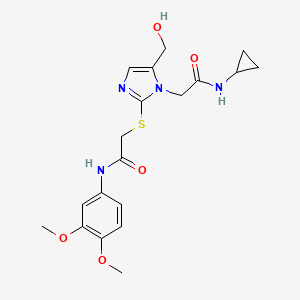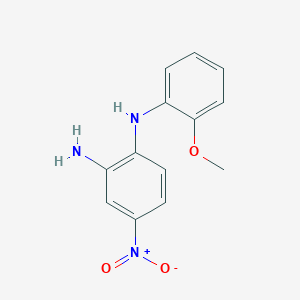
1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.265. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine is explored for its potential as a corrosion inhibitor. The study on corrosion inhibition of mild steel using novel bis Schiff's bases, which include derivatives similar in structure to this compound, reveals significant effectiveness. These compounds demonstrate high corrosion inhibition efficiency, suggesting their application in industries for steel protection during processes like pickling, descaling, and oil well acidization. The mechanisms proposed indicate that these molecules protect metal surfaces through adsorption, blocking corrosive reactions (Singh & Quraishi, 2016).
Photoreagents for Protein Crosslinking
The compound's related structure, 4-nitrophenyl ethers, are identified as high-yield photoreagents for protein crosslinking and affinity labeling. This application is crucial in biological studies for understanding protein interactions and functions. The unique reactivity of these compounds under light irradiation allows for precise control in experimental settings, making them valuable tools for biochemical research (Jelenc, Cantor, & Simon, 1978).
Polymerization Initiators
Another significant application of this compound derivatives is in polymerization processes. Specific derivatives have been evaluated as initiators for nitroxide-mediated polymerization (NMP), demonstrating control over polymer growth. This research highlights the potential of such compounds in synthesizing polymers with tailored properties for advanced materials applications (Greene & Grubbs, 2010).
Synthesis of High-Performance Polymers
Compounds structurally related to this compound serve as precursors in the synthesis of high-performance polyamides and polyimides. These materials are characterized by their thermal stability, solubility, and mechanical properties, making them suitable for various applications in electronics, automotive, and aerospace industries. The detailed study of these polymers' synthesis and properties opens new pathways for developing advanced materials (Sabbaghian et al., 2015).
Electrochromic Materials
The synthesis of electrochromic materials utilizing derivatives of this compound has been reported. These materials exhibit significant electrochromic properties, which are essential for applications in smart windows, displays, and other optical devices. The study demonstrates the potential of these compounds in the development of new electrochromic materials with improved performance and stability (Liou & Chang, 2008).
Propriétés
IUPAC Name |
1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-13-5-3-2-4-12(13)15-11-7-6-9(16(17)18)8-10(11)14/h2-8,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENBNISQWFMXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)
![Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B2531184.png)
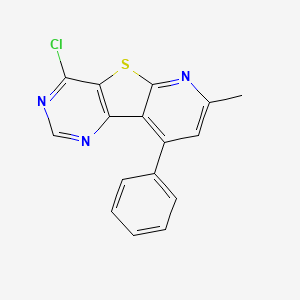
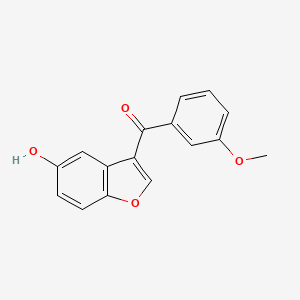
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)
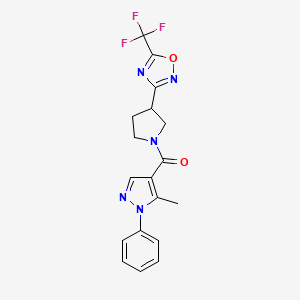

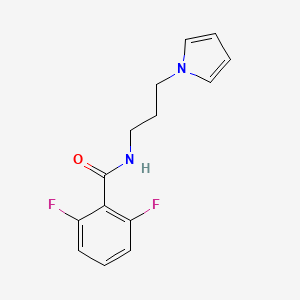
![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)

